molecular formula C7H8O2S B13273272 (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one

(2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one

Cat. No.: B13273272
M. Wt: 156.20 g/mol
InChI Key: WQLFIRJJUCPMBE-RXMQYKEDSA-N
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Description

(2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one is an organic compound that features a hydroxy group and a thiophene ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one can be achieved through several methods. One common approach involves the aldol condensation of thiophene-2-carbaldehyde with acetone, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired compound from reaction by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Thiophene-2-carboxylic acid, thiophene-2-carbaldehyde.

    Reduction: (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-ol, (2R)-2-Hydroxy-1-(thiophen-2-yl)propane.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

  • (2S)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one
  • 2-Hydroxy-1-(furan-2-yl)propan-1-one
  • 2-Hydroxy-1-(pyridin-2-yl)propan-1-one

Comparison: (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one is unique due to its specific stereochemistry and the presence of a thiophene ring. Compared to its analogs, it may exhibit different reactivity and biological activities. For instance, the thiophene ring imparts distinct electronic properties compared to a furan or pyridine ring, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

(2R)-2-hydroxy-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C7H8O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1

InChI Key

WQLFIRJJUCPMBE-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC=CS1)O

Canonical SMILES

CC(C(=O)C1=CC=CS1)O

Origin of Product

United States

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